molecular formula C30H31N7O B14794164 1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

Cat. No.: B14794164
M. Wt: 505.6 g/mol
InChI Key: VOLXCNVOKHMTKN-UHFFFAOYSA-N
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Description

Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then reacted with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the pyrazole ring can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline moiety and are used as antimalarial agents.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, share the pyrazole ring and are used as anti-inflammatory agents.

Uniqueness

What sets Urea, N-[3-[(6-amino-4-quinolinyl)amino]phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- apart is its dual functionality, combining the properties of both quinoline and pyrazole derivatives. This dual functionality enhances its potential as a multi-target therapeutic agent, making it a unique candidate for further research and development.

Properties

Molecular Formula

C30H31N7O

Molecular Weight

505.6 g/mol

IUPAC Name

1-[3-[(6-aminoquinolin-4-yl)amino]phenyl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

InChI

InChI=1S/C30H31N7O/c1-19-8-11-23(12-9-19)37-28(18-27(36-37)30(2,3)4)35-29(38)34-22-7-5-6-21(17-22)33-26-14-15-32-25-13-10-20(31)16-24(25)26/h5-18H,31H2,1-4H3,(H,32,33)(H2,34,35,38)

InChI Key

VOLXCNVOKHMTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=CC(=C3)NC4=C5C=C(C=CC5=NC=C4)N

Origin of Product

United States

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